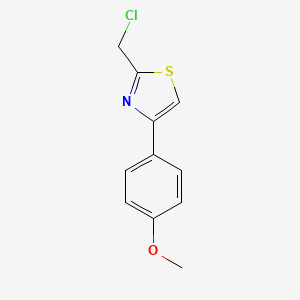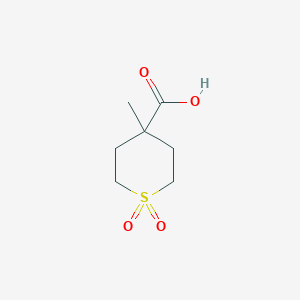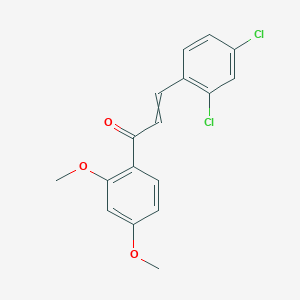
(2-Propylphenyl)methanol
Overview
Description
“(2-Propylphenyl)methanol” is an organic compound with the molecular weight of 150.22 . It is a liquid at room temperature . The compound has attracted a lot of scientific interest because of its physical and chemical properties, biological activity, and potential applications in diverse fields of research and industry.
Molecular Structure Analysis
The InChI code for “(2-Propylphenyl)methanol” is 1S/C10H14O/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7,11H,2,5,8H2,1H3 . This indicates that the compound has a carbon backbone with a propyl group and a phenyl group attached, along with a hydroxyl group (methanol).
Physical And Chemical Properties Analysis
“(2-Propylphenyl)methanol” is a liquid at room temperature . More specific physical and chemical properties such as boiling point, melting point, and solubility were not found in the search results.
Scientific Research Applications
Solvent and Chemical Intermediate
(2-Propylphenyl)methanol: serves as an industrial solvent due to its ability to dissolve various organic and inorganic compounds. Additionally, it acts as a versatile chemical intermediate, participating in the synthesis of other valuable chemicals. For instance, it can be converted into dimethyl ether , acetic acid , and formaldehyde through appropriate chemical reactions .
Alternative Fuel Source
Researchers are exploring methanol as an alternative to petroleum-based fuels. (2-Propylphenyl)methanol , with its clean combustion properties, high oxygen content, and reduced soot and smoke emissions, contributes to this effort. By utilizing methanol, we can mitigate greenhouse gas emissions from various anthropogenic sources .
Methanol Production via Methanotrophs
Biological alternatives for methanol production are gaining attention. Methanotrophic microorganisms, such as methanotrophs , offer a sustainable approach. These microbes possess inherent metabolic pathways that allow them to produce methanol via biological methane oxidation or carbon dioxide reduction. This method bypasses the need for expensive chemical catalysts and minimizes adverse environmental impact. Furthermore, it sequesters two major greenhouse gases—methane and carbon dioxide—simultaneously .
Nanotechnology Applications
Recent research has explored the use of CuFe2O4 nanoparticle-based encapsulation to enhance methanol production by methanotrophs. This advancement opens up new avenues for applying nanotechnology in methanotrophic methanol production .
Power-to-Methanol Process
The power-to-methanol process involves electrolysis and methanol catalysts. Researchers are studying process synthesis, optimization, modeling techniques, and techno-economics to improve this method. Identifying gaps and opportunities for enhancements is crucial for its successful implementation .
Safety and Hazards
The safety information for “(2-Propylphenyl)methanol” indicates that it has some hazards associated with it. The compound has been assigned the GHS07 pictogram, and the hazard statements H302, H315, H319, and H335 . This suggests that the compound may be harmful if swallowed, may cause skin irritation, may cause serious eye irritation, and may cause respiratory irritation .
Future Directions
While specific future directions for “(2-Propylphenyl)methanol” are not mentioned in the search results, the future of methanol production in general is a topic of ongoing research. There is a growing interest in renewable methanol production, with methanol being seen as a potential alternative source of energy . The global demand for methanol is increasing, and new technologies for more efficient methanol production are being developed .
Mechanism of Action
Biochemical Pathways
Methanol, a related compound, is known to be involved in several biochemical pathways, including the methanol utilization pathways . Methanol can be converted into formaldehyde and formic acid, which are involved in various metabolic processes .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of (2-Propylphenyl)methanol. For instance, the carbon footprint of methanol production varies considerably depending on the feedstock and production pathway . These factors could potentially influence the action of (2-Propylphenyl)methanol.
properties
IUPAC Name |
(2-propylphenyl)methanol | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O/c1-2-5-9-6-3-4-7-10(9)8-11/h3-4,6-7,11H,2,5,8H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZAMZCSIXTWIEDY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=CC=C1CO | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511212 | |
| Record name | (2-Propylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
150.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
17475-43-3 | |
| Record name | 2-Propylbenzenemethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=17475-43-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (2-Propylphenyl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50511212 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (2-propylphenyl)methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![Propanedinitrile, [(4-aminophenyl)methylene]-](/img/structure/B3048489.png)

![4-[2,6-Bis(2-ethoxyphenyl)-4-pyridyl]-N,N-dimethylaniline](/img/structure/B3048493.png)
![5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-1H-pyrazolo[4,3-c]pyridine-3-carboxylic acid](/img/structure/B3048494.png)








